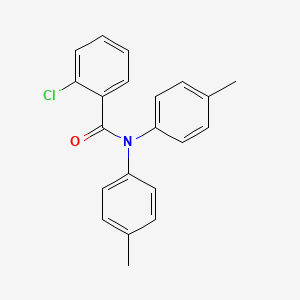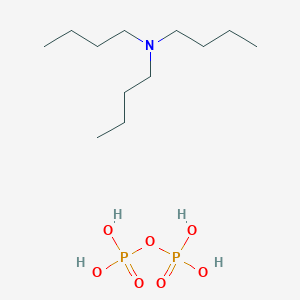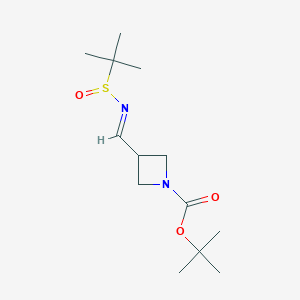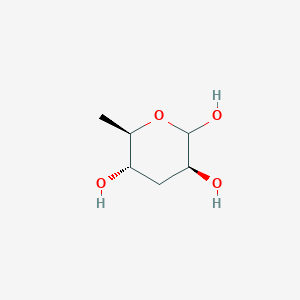
tyvelose
描述
tyvelose: is a rare monosaccharide, specifically a 3,6-dideoxyhexose, which is found in the O-antigens of certain Gram-negative bacteria such as Salmonella typhi . It plays a crucial role in the structural diversity of bacterial polysaccharides and is involved in various biochemical pathways.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of tyvelose typically involves the conversion of cytidine diphosphate D-glucose to CDP-D-tyvelose. This process includes several intermediates such as CDP-4-keto-6-deoxyglucose and CDP-paratose . The enzyme CDP-D-glucose oxidoreductase catalyzes the conversion of CDP-D-glucose to CDP-4-keto-6-deoxyglucose, which is then converted to CDP-D-tyvelose through further enzymatic reactions .
Industrial Production Methods: The extraction and purification processes are crucial to obtain this compound in a usable form .
化学反应分析
Types of Reactions: : tyvelose undergoes various chemical reactions, including epimerization, oxidation, and reduction. The most notable reaction is the epimerization of CDP-D-paratose to CDP-D-tyvelose, catalyzed by the enzyme CDP-tyvelose 2-epimerase .
Common Reagents and Conditions
Epimerization: CDP-tyvelose 2-epimerase, NAD+ as a cofactor, optimal conditions at 70°C and pH 9.5.
Oxidation and Reduction: Involves enzymes like CDP-D-glucose oxidoreductase and requires cofactors such as NADPH.
Major Products: : The major product of these reactions is CDP-D-tyvelose, which is a key component in the biosynthesis of bacterial O-antigens .
科学研究应用
Chemistry: : tyvelose is used in the study of carbohydrate chemistry, particularly in understanding the mechanisms of sugar nucleotide epimerization and the synthesis of complex polysaccharides .
Biology: : In biological research, this compound is significant for studying bacterial pathogenesis and the role of O-antigens in immune evasion by pathogens .
Medicine: : While direct medical applications are limited, understanding the biosynthesis of this compound can aid in the development of vaccines and antibiotics targeting Gram-negative bacteria .
Industry: : In the industrial sector, this compound can be used in the production of diagnostic reagents and in the development of immunoassays .
作用机制
The mechanism of action of tyvelose involves its role as a structural component in bacterial O-antigens. The enzyme CDP-tyvelose 2-epimerase catalyzes the conversion of CDP-D-paratose to CDP-D-tyvelose, which is then incorporated into the O-antigen polysaccharides . This process is crucial for the bacteria’s ability to evade the host immune system .
相似化合物的比较
Similar Compounds
CDP-D-paratose: A precursor in the biosynthesis of tyvelose.
CDP-D-glucose: Another sugar nucleotide involved in similar biochemical pathways.
CDP-abequose: Another 3,6-dideoxyhexose found in bacterial O-antigens.
Uniqueness: : this compound is unique due to its specific role in the biosynthesis of O-antigens in certain Gram-negative bacteria. Its structural properties and the specific enzymes involved in its synthesis distinguish it from other similar compounds .
属性
IUPAC Name |
(3S,5S,6R)-6-methyloxane-2,3,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4+,5+,6?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPWIZMAJMNPMJ-OEXCPVAWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(O1)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H](C(O1)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296895 | |
| Record name | 3,6-Dideoxy-D-arabino-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554-04-1 | |
| Record name | 3,6-Dideoxy-D-arabino-hexopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dideoxy-D-arabino-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


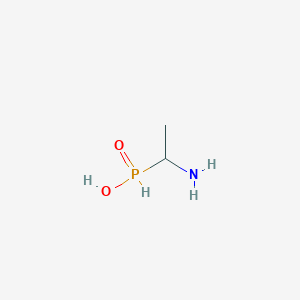
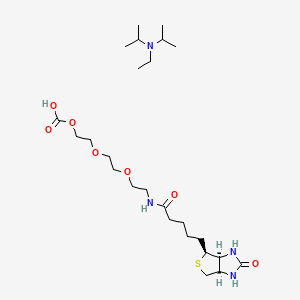
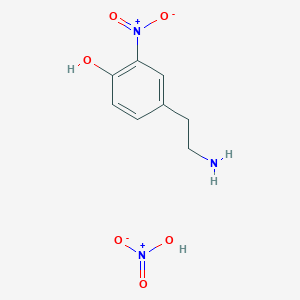
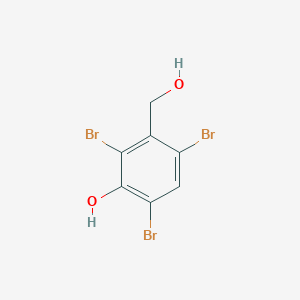
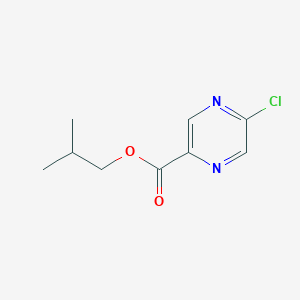
![Methyl 3-amino-4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8120447.png)

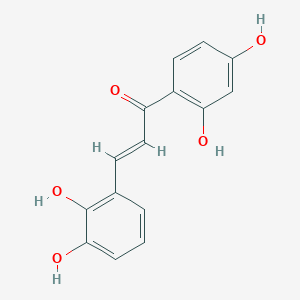
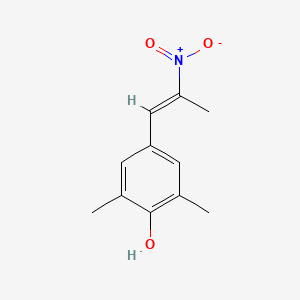
![Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate](/img/structure/B8120471.png)

